molecular formula C9H15NOSi B14565742 2-Methyl-6-[(trimethylsilyl)oxy]pyridine CAS No. 61553-19-3

2-Methyl-6-[(trimethylsilyl)oxy]pyridine

Cat. No.: B14565742
CAS No.: 61553-19-3
M. Wt: 181.31 g/mol
InChI Key: VNGOLTIKBIOGLP-UHFFFAOYSA-N
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Description

2-Methyl-6-[(trimethylsilyl)oxy]pyridine is an organic compound with the molecular formula C8H13NOSi. It is a derivative of pyridine, where the hydrogen atom at the 6-position is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(trimethylsilyl)oxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a trimethylsilyl ether, which is facilitated by the base that helps to form the alkoxide anion and remove the hydrogen chloride produced during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(trimethylsilyl)oxy]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used in the initial synthesis of the compound.

    Bases: Such as triethylamine, used to facilitate the formation of the trimethylsilyl ether.

    Oxidizing and Reducing Agents: Depending on the desired reaction, various oxidizing and reducing agents can be employed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield different pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2-Methyl-6-[(trimethylsilyl)oxy]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(trimethylsilyl)oxy]pyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can be easily removed or replaced, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and stability. This makes it particularly useful in various synthetic and research applications.

Properties

CAS No.

61553-19-3

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

trimethyl-(6-methylpyridin-2-yl)oxysilane

InChI

InChI=1S/C9H15NOSi/c1-8-6-5-7-9(10-8)11-12(2,3)4/h5-7H,1-4H3

InChI Key

VNGOLTIKBIOGLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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